molecular formula C9H17NO B8661966 {1-Azabicyclo[3.3.1]nonan-5-yl}methanol

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol

Cat. No.: B8661966
M. Wt: 155.24 g/mol
InChI Key: QKPOFVXKUKGCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{1-Azabicyclo[3.3.1]nonan-5-yl}methanol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-azabicyclo[3.3.1]nonan-5-ylmethanol

InChI

InChI=1S/C9H17NO/c11-8-9-3-1-5-10(7-9)6-2-4-9/h11H,1-8H2

InChI Key

QKPOFVXKUKGCEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(C1)C2)CO

Origin of Product

United States

Significance of Bridged Azabicyclic Systems in Chemical Synthesis

Bridged bicyclic molecules are compounds that feature two joined rings sharing three or more atoms. This arrangement creates a rigid three-dimensional structure. When one or more carbon atoms in this framework are replaced by nitrogen, the resulting structure is a bridged azabicyclic system. These systems are of profound importance in chemical synthesis for several reasons.

Their rigid conformation reduces the conformational flexibility common in acyclic or monocyclic molecules. This structural rigidity is highly advantageous in the design of biologically active compounds, as it can lead to higher binding affinity and selectivity for specific biological targets. The defined spatial arrangement of substituents on a bridged scaffold allows for precise control over the molecule's interaction with enzymes and receptors.

Furthermore, the azabicyclo[3.3.1]nonane framework is considered a "privileged scaffold". nih.gov This term describes molecular structures that are capable of binding to multiple, diverse biological targets, making them valuable starting points for the development of new therapeutic agents. nih.gov The synthesis of these complex scaffolds is an active area of research, with chemists developing novel strategies such as domino reactions, radical rearrangements, and organocatalytic cascade processes to construct these intricate architectures efficiently and stereoselectively. nih.govacs.orgthieme-connect.com

Table 1: Examples of Synthetic Strategies for Azabicyclic Systems

Synthetic Strategy Description Key Features
Radical Translocation/Cyclization Involves the generation of a radical which then cyclizes to form the bicyclic system. rsc.org Can be controlled to produce different ring sizes (e.g., 5-exo vs. 6-endo cyclization). rsc.org
Domino Hydroformylation A one-pot reaction sequence that rapidly builds the bicyclic core from simpler starting materials. acs.org Atom-economic and provides good diastereoselectivity under mild conditions. acs.org
Organocatalytic Cascade Uses small organic molecules as catalysts to facilitate a series of reactions in one pot, creating multiple stereocenters. thieme-connect.com Allows for enantioselective synthesis with high yields and stereoselectivity. thieme-connect.comrsc.org

| Intramolecular Michael Addition | A ring-closing reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound within the same molecule. nih.gov | Effective for creating bridgehead quaternary centers. nih.gov |

Historical Context of Azabicyclo 3.3.1 Nonane Derivatives in Academic Inquiry

The azabicyclo[3.3.1]nonane skeleton is not a recent discovery but has been a subject of academic and industrial research for decades, largely due to its presence in a wide array of bioactive natural products, particularly alkaloids. nih.govrsc.org The specific placement of the nitrogen atom within the bicyclo[3.3.1]nonane framework defines the isomer and significantly influences its chemical and biological properties.

Academic inquiry has led to the discovery and synthesis of numerous derivatives with diverse applications. For instance, compounds incorporating the 1-azabicyclo[3.3.1]nonane scaffold have been investigated for the treatment of psychotic and neurodegenerative disorders. nih.gov The 2-azabicyclo[3.3.1]nonane core is found in various marine alkaloids and important narcotic analgesics. nih.gov Meanwhile, the 3-azabicyclo[3.3.1]nonane structure is a key component of the marine natural product Haliclonin A and its derivatives have been studied for their antimicrobial activities. nih.govresearchgate.net

The 9-azabicyclo[3.3.1]nonane isomer, in particular, has been extensively studied. Derivatives of this scaffold have shown potential as cytotoxic agents, dopamine (B1211576) D3 receptor ligands, and agents with high affinity for sigma-2 receptors. nih.gov The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products, making this N-bridged scaffold an enticing and challenging target for synthetic organic chemists. rsc.orgsmolecule.com Research into these compounds has driven the development of sophisticated synthetic methodologies to control their complex stereochemistry. nih.govrsc.org

Table 2: Research Highlights of Azabicyclo[3.3.1]nonane Isomers

Isomer Research Area / Application Example Compound/Class
1-Azabicyclo[3.3.1]nonane Treatment of psychotic and neurodegenerative disorders. nih.gov Synthetic derivatives
2-Azabicyclo[3.3.1]nonane Narcotic analgesics, marine alkaloids. nih.gov Various natural products
3-Azabicyclo[3.3.1]nonane Core of marine natural products, antimicrobial agents. nih.govresearchgate.net Haliclonin A nih.gov
9-Azabicyclo[3.3.1]nonane Cytotoxic agents, receptor ligands (dopamine, sigma-2). nih.gov (-)-Adaline, pseudopelletierine nih.gov

| Diazabicyclo[3.3.1]nonanes | Dopamine transporter (DAT) blockers, anti-arrhythmic agents, nAChR ligands. nih.gov | Synthetic derivatives |

Chemical Transformations and Derivatization of the 1 Azabicyclo 3.3.1 Nonan 5 Yl Methanol Scaffold

Functionalization at the Hydroxyl Moiety

The primary hydroxyl group in {1-Azabicyclo[3.3.1]nonan-5-yl}methanol is a prime target for functionalization, enabling the introduction of a wide variety of substituents through established chemical reactions.

Esterification and Etherification Reactions

While specific literature examples for the esterification and etherification of this compound are not extensively documented, the reactivity of its primary alcohol can be inferred from standard organic transformations. The hydroxyl group is amenable to acylation to form esters and alkylation to yield ethers. evitachem.com

Esterification can be achieved through reaction with acyl chlorides or carboxylic anhydrides, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct. Alternatively, direct condensation with a carboxylic acid can be promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by acid catalysis under dehydrating conditions.

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which is then reacted with an alkyl halide.

Table 1: Representative Esterification and Etherification Reactions This table is based on general reactions of primary alcohols and related azabicyclic systems.

Reaction Type Reagent Product
Esterification Acetyl chloride {1-Azabicyclo[3.3.1]nonan-5-yl}methyl acetate
Esterification Benzoic anhydride {1-Azabicyclo[3.3.1]nonan-5-yl}methyl benzoate (B1203000)
Etherification Sodium hydride, then Methyl iodide 5-(Methoxymethyl)-1-azabicyclo[3.3.1]nonane
Etherification Potassium tert-butoxide, then Benzyl (B1604629) bromide 5-(Benzyloxymethyl)-1-azabicyclo[3.3.1]nonane

Carbamatization Strategies

The conversion of the hydroxyl group to a carbamate (B1207046) is a valuable transformation, often employed in medicinal chemistry to enhance biological activity or modify pharmacokinetic properties. This can be readily achieved by reacting the alcohol with an isocyanate.

In a study focused on the synthesis of sigma-2 receptor ligands, the analogous compound 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol was reacted with 2-methoxy-5-methylphenyl isocyanate in the presence of dibutyltin (B87310) diacetate as a catalyst to yield the corresponding phenylcarbamate. nih.gov This reaction demonstrates a viable strategy for the carbamatization of the hydroxyl moiety in the this compound scaffold.

Table 2: Carbamatization of an Analogous Azabicyclononanol

Starting Material Reagent Catalyst Product Reference
9-Benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol 2-Methoxy-5-methylphenyl isocyanate Dibutyltin diacetate 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl-2-methoxy-5-methylphenylcarbamate nih.gov

Modifications of the Bridgehead Nitrogen Atom

The tertiary amine at the bridgehead position is a key feature of the this compound scaffold, and its modification can significantly influence the molecule's properties.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the bridgehead nitrogen atom makes it nucleophilic and thus susceptible to alkylation and acylation reactions.

N-Alkylation can be performed using various alkylating agents such as alkyl halides (e.g., iodides, bromides, or chlorides). In the context of synthesizing sigma-2 receptor ligands, the secondary amine of a debenzylated 9-azabicyclo[3.3.1]nonan-3-yl phenylcarbamate was alkylated with 1-bromo-2-fluoroethane (B107303) in the presence of potassium carbonate to yield the N-(2-fluoroethyl) derivative. nih.gov Similar reactions are applicable to the this compound core.

N-Acylation involves the reaction of the bridgehead nitrogen with acylating agents like acyl chlorides or anhydrides. A patent for 9-azabicyclo[3.3.1]nonane derivatives describes various N-acyl compounds. google.com These reactions typically introduce an amide functionality, which can alter the basicity and hydrogen bonding capacity of the molecule.

Table 3: Examples of N-Alkylation and N-Acylation on the Azabicyclo[3.3.1]nonane Scaffold

Reaction Type Starting Material Substructure Reagent Base/Catalyst Product Substructure Reference
N-Alkylation 9-Azabicyclo[3.3.1]nonane 1-Bromo-2-fluoroethane K₂CO₃ N-(2-Fluoroethyl)-9-azabicyclo[3.3.1]nonane nih.gov
N-Alkylation 9-Azabicyclo[3.3.1]nonan-3-one Benzyl bromide Not specified 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one google.com
N-Acylation 9-Azabicyclo[3.3.1]nonane Acetyl chloride Not specified N-Acetyl-9-azabicyclo[3.3.1]nonane google.com

Protecting Group Strategies for the Nitrogen Atom

In multi-step syntheses, it is often necessary to protect the bridgehead nitrogen to prevent its interference with reactions at other sites of the molecule. Common protecting groups for tertiary amines, particularly in the context of azabicyclic systems, include the formation of ammonium (B1175870) salts or the use of removable N-oxides. However, for secondary amines within this scaffold, which can be precursors to the tertiary amine, more conventional protecting groups are employed.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for nitrogen. A patent describes the protection of the secondary amine of endo-9-azabicyclo[3.3.1]nonan-3-ol with di-tert-butyl dicarbonate (B1257347) in the presence of sodium hydroxide (B78521) to yield the N-Boc protected compound. google.com This strategy is valuable when subsequent reactions require non-basic conditions. The Boc group can be readily removed under acidic conditions.

Another common protecting group is the benzyl group, which can be introduced via N-benzylation. The benzyl group is stable to a wide range of reaction conditions and can be removed by catalytic hydrogenation. nih.gov

Table 4: Nitrogen Protecting Group Strategies for the Azabicyclo[3.3.1]nonane Scaffold

Protecting Group Reagent Deprotection Condition Reference
tert-Butoxycarbonyl (Boc) Di-tert-butyl dicarbonate (Boc₂O) Acidic conditions (e.g., HCl, TFA) google.com
Benzyl (Bn) Benzyl bromide Catalytic hydrogenation (e.g., Pd/C, H₂) nih.gov

Derivatization at Other Positions of the Bicyclic Core

Functionalization of the carbon skeleton of the this compound is more challenging due to the presence of unactivated C-H bonds. However, modern synthetic methods offer potential routes for such modifications.

Transformations of Ketone Precursors (e.g., Oximes, Hydrazones, Azines)

The carbonyl group of azabicyclo[3.3.1]nonanone precursors is a gateway for a variety of chemical modifications, particularly for the formation of derivatives such as oximes, hydrazones, and azines. These transformations are well-documented for related azabicyclic systems and provide a basis for the derivatization of the 1-azabicyclo[3.3.1]nonan-5-one core. chemijournal.com The resulting C=N double bond in these derivatives can be further functionalized or can participate in cyclization reactions to form more complex heterocyclic systems. chemijournal.comresearchgate.net

For instance, the reaction of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones with reagents like hydroxylamine (B1172632) or various hydrazines readily yields the corresponding oximes and hydrazones. chemijournal.com These reactions typically proceed via standard condensation mechanisms. A series of 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-4-aminobenzoyl hydrazone derivatives has been synthesized in good yields and characterized using various spectroscopic methods. researchgate.net Similarly, the synthesis of stereochemically pure oximes at the C9 position in 5-phenylmorphan systems (which contain a 2-azabicyclo[3.3.1]nonane core) has been reported. nih.gov

Azines, which are characterized by a C=N-N=C linkage, can be formed from the reaction of hydrazones. researchgate.net An unexpected formation of 1,2-bis(arylidene)hydrazine (an azine) occurred from the reaction of 3-hydrazonobutan-2-one oxime with aromatic aldehydes, demonstrating a potential pathway for dimerization or further reaction of hydrazone intermediates. researchgate.net

Table 1: Examples of Ketone Precursor Transformations in Azabicyclo[3.3.1]nonane Systems

Precursor Scaffold Reagent Product Type Reference
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Hydroxylamine / Hydrazines Oxime / Hydrazone chemijournal.com
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one 4-Aminobenzoyl hydrazide Hydrazone derivative researchgate.net
(1S,5S)-5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9-one Hydroxylamine hydrochloride Oxime nih.gov
3-Hydrazonobutan-2-one oxime Aromatic aldehydes Azine researchgate.net

Formation of Isothiocyanate Derivatives and Subsequent Reactions

The this compound scaffold can be elaborated to include the highly reactive isothiocyanate (–N=C=S) functional group. This transformation typically proceeds via an amine intermediate, such as {1-Azabicyclo[3.3.1]nonan-5-yl}methanamine, which can be synthesized from the parent alcohol or ketone. Primary amines are common starting materials for the synthesis of isothiocyanates. chemrxiv.org

Several methods exist for converting primary amines to isothiocyanates. A classic approach involves the reaction of the amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a thiophile like lead nitrate (B79036) or mercuric chloride to induce elimination. More modern and less toxic methods have been developed. For example, thiocarbonyl fluoride, generated in situ from reagents like TMSCF₃ or AgSCF₃/KBr, can efficiently convert primary amines to isothiocyanates at room temperature. chemrxiv.org

Another route to isothiocyanates involves the thermolysis of thiosemicarbazones, which can be derived from the ketone precursor (1-azabicyclo[3.3.1]nonan-5-one) and thiosemicarbazide. researchgate.net The resulting isothiocyanates are valuable synthetic intermediates, readily reacting with nucleophiles like amines, alcohols, and hydrazines to form thioureas, thiocarbamates, and other sulfur-containing compounds, making them key building blocks for more complex heterocycles. chemrxiv.org

Synthesis of Sulfur and Nitrogen-Containing Heterocycles

The functionalized derivatives of the this compound scaffold are excellent precursors for the synthesis of novel, appended heterocyclic systems containing both sulfur and nitrogen atoms. chemijournal.com The vast majority of drugs currently in use are heterocyclic compounds, which drives research into synthesizing new heterocyclic derivatives of existing scaffolds to discover molecules with enhanced biological activities. rsc.org

Thiosemicarbazones, derived from the corresponding ketone, are particularly useful for this purpose. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazones have been cyclized under acetylating conditions to yield spiro-thiadiazoline derivatives. researchgate.net This reaction demonstrates the utility of the hydrazone-like linkage in forming five-membered heterocyclic rings.

Other examples from related chemistries show that hydrazide derivatives can be cyclized with carbon disulfide in the presence of a base to afford 2-thioxo-1,3,4-oxadiazole rings. mdpi.com This highlights a common strategy where a C=N containing precursor is reacted with a reagent that provides the remaining atoms for the new heterocyclic ring. mdpi.comnih.gov The isothiocyanate derivatives discussed previously are also key intermediates for synthesizing a variety of N,S-heterocycles, such as thiazoles and thiadiazoles. chemijournal.comchemrxiv.org

Table 2: Synthesis of N/S-Heterocycles from Azabicyclic Precursors

Precursor Reagent(s) Resulting Heterocycle Reference
2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one thiosemicarbazone Acetic Anhydride Spiro-1,3,4-thiadiazoline researchgate.net

Synthesis of More Complex Molecular Architectures incorporating the Scaffold

The bicyclo[3.3.1]nonane framework, including its heteroatomic variants, serves as a rigid and stereochemically defined building block for the synthesis of more complex molecular architectures. vu.lt Its V-shaped geometry makes it an attractive component for constructing supramolecular structures, molecular tweezers, and ion receptors. vu.ltrsc.org

Recent developments have shown that appropriately modified bicyclo[3.3.1]nonane units are valuable precursors for accessing intricate targets, including natural products. rsc.org For instance, indole (B1671886) alkaloids that incorporate an azabicyclo[3.3.1]nonane architecture are of significant interest due to their potential biological activities. rsc.org The synthesis of these complex molecules often relies on strategic cyclization reactions to build the bicyclic core early in the synthetic sequence, followed by further functionalization.

One synthetic strategy involves radical translocation/cyclization reactions to construct the 9-azabicyclo[3.3.1]nonane skeleton, which can then be elaborated into precursors for natural products like (±)-euphococcinine. rsc.org Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes featuring multiple contiguous stereocenters. rsc.org These advanced synthetic methods open the door to creating libraries of complex molecules based on the azabicyclic scaffold for various applications in medicinal and materials chemistry. rudn.ru

Structural Characterization and Conformational Analysis of 1 Azabicyclo 3.3.1 Nonan 5 Yl Methanol and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Modern analytical methods are indispensable for the comprehensive characterization of the 1-azabicyclo[3.3.1]nonane scaffold. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) offer complementary information crucial for confirming the identity and purity of {1-Azabicyclo[3.3.1]nonan-5-yl}methanol and its analogues.

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of all proton and carbon signals, providing insights into the molecule's rigid bicyclic structure and conformational preferences.

The ¹H NMR spectrum of 1-azabicyclo[3.3.1]nonane derivatives provides essential information about the number and environment of different protons. scirp.org The bicyclic structure results in a complex pattern of signals, often with significant overlap in the aliphatic region. Key diagnostic signals include those for the bridgehead protons (H-5) and the protons on carbons adjacent to the nitrogen atom (e.g., C2, C8). pharm.or.jp For this compound, the protons of the hydroxymethyl group (-CH₂OH) would present a distinct signal, and its coupling to the bridgehead proton would be a key structural indicator.

The ¹³C NMR spectrum complements the ¹H data by showing a single resonance for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Bridgehead carbons (C-1 and C-5) and carbons bonded to the nitrogen atom typically appear at characteristic downfield shifts. scirp.orgnih.gov The presence of the methanol (B129727) substituent is unequivocally confirmed by the signals corresponding to the -CH₂OH group. nih.gov

Table 1: Representative NMR Chemical Shifts (δ in ppm) for Substituted Azabicyclo[3.3.1]nonane Scaffolds Note: Data is compiled from various derivatives and serves as a general reference. Exact shifts for the title compound may vary.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 / H-5 (Bridgehead) ~2.80 - 3.50 ~38.0 - 43.0
H-2 / H-4 / H-6 / H-8 ~1.50 - 3.10 ~25.0 - 65.0
H-3 / H-7 ~1.40 - 2.20 ~18.0 - 29.0

Given the spectral complexity of the azabicyclo[3.3.1]nonane framework, 2D NMR experiments are essential for unambiguous signal assignment. scirp.orgacs.orgnih.gov

Correlation Spectroscopy (COSY): This experiment maps the coupling relationships between protons (¹H-¹H correlations). researchgate.netrsc.org For the title compound, COSY would reveal correlations between geminal protons on the methylene (B1212753) bridges and vicinal protons throughout the ring system. This is critical for tracing the proton connectivity around both the piperidine (B6355638) and cyclohexane (B81311) rings of the bicyclic structure. acs.orgsemanticscholar.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (¹H-¹³C one-bond correlations). acs.orgrsc.org This technique is invaluable for assigning the carbon signals based on the already-identified proton resonances, resolving any ambiguity from the 1D ¹³C spectrum. scirp.org The connectivity of the -CH₂OH group, for instance, would be definitively established by the correlation between its protons and the corresponding carbon signal.

Together, these 2D techniques provide a detailed connectivity map of the molecule, confirming the bicyclic framework and the position of the methanol substituent. acs.org

The 1-azabicyclo[3.3.1]nonane skeleton is not perfectly rigid and can exist in different conformations, most notably the chair-chair and chair-boat forms. researchgate.net Variable Temperature (VT) NMR is a powerful technique used to study these dynamic equilibria. acs.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, signal broadening, or the coalescence of signals corresponding to atoms that are exchanging between magnetically distinct environments. pw.edu.pl

For some N-substituted 3-azabicyclo[3.3.1]nonane derivatives, VT-NMR studies have been used to determine the energy barriers for rotation around N-acyl or N-nitroso bonds. acs.org While this compound itself is expected to strongly favor a stable chair-chair conformation, VT-NMR could be used to probe the stability of this conformation and to detect any minor conformers that may become populated at higher temperatures. acs.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its key structural features. scirp.org

The most prominent and diagnostic band would be from the O-H stretching vibration of the primary alcohol, which typically appears as a strong, broad absorption in the range of 3650–3200 cm⁻¹. pressbooks.pubthermofisher.com The C-O stretching vibration of the primary alcohol would give rise to a strong band around 1050 cm⁻¹. The spectrum would also feature strong bands in the 2960–2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the alkane backbone. pressbooks.pub The C-N stretching of the tertiary amine is expected to appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3650 - 3200 Strong, Broad
Alkane (C-H) Stretch 2960 - 2850 Strong
Tertiary Amine (C-N) Stretch 1250 - 1020 Medium - Weak

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its molecular formula. rsc.org For this compound, the neutral molecule has a molecular formula of C₉H₁₇NO. evitachem.com

In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the molecule would be observed as its protonated form, [M+H]⁺, with the formula [C₉H₁₈NO]⁺. HRMS can measure the mass-to-charge ratio (m/z) of this ion to four or more decimal places. This experimental value is then compared to the calculated theoretical mass. A close match (typically within 5 ppm) provides definitive confirmation of the compound's elemental composition, distinguishing it from any other compound with the same nominal mass. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography Studies of Azabicyclo[3.3.1]nonane Systems

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsional angles. In the study of this compound and its derivatives, this technique offers definitive insights into their solid-state structures, including the absolute and relative configurations of stereocenters, as well as the intricate network of intermolecular forces that govern their crystal packing.

Determination of Absolute and Relative Configurations

The bicyclo[3.3.1]nonane framework can possess multiple chiral centers, leading to the possibility of various stereoisomers. X-ray diffraction analysis is a powerful method for elucidating the spatial arrangement of atoms, which in turn defines the relative and absolute configuration of these chiral molecules.

The relative configuration describes the orientation of different stereocenters within the same molecule. For instance, in diastereomeric compounds such as 3-((1R,5S,9R)-2-phenethyl-9-vinyl-2-azabicyclo [3.3.1] nonan-5-yl) phenol, single-crystal X-ray diffraction has been used to definitively confirm the relative stereochemistry of the substituents on the bicyclic core. nih.gov This technique allows for the direct visualization of the molecule's conformation and the spatial relationship between its constituent parts.

Determining the absolute configuration—the exact three-dimensional arrangement of atoms in a chiral molecule—is more complex and often requires specific approaches. For enantiomerically pure samples, X-ray crystallography can determine the absolute configuration by analyzing the anomalous dispersion effects of X-rays scattered by the atoms, particularly heavier atoms, within the crystal. This method was crucial in confirming the absolute configuration of specific diastereomers of C9-substituted 5-phenylmorphans, which are derivatives of the 2-azabicyclo[3.3.1]nonane system. nih.govnih.gov

In cases where anomalous dispersion is not sufficient, the absolute configuration can be established through chemical correlation with a compound of known absolute stereochemistry or by comparing experimental data with theoretical calculations. nih.govresearchgate.net For example, the absolute configuration of N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione enantiomers was determined by comparing experimental and simulated circular dichroism (CD) spectra, with the results later confirmed by applying the benzoate (B1203000) exciton (B1674681) chirality method to a derivative. researchgate.netnih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a variety of intermolecular interactions. Understanding these interactions is crucial as they influence the material's physical properties. In azabicyclo[3.3.1]nonane systems, these interactions can range from strong hydrogen bonds to weaker contacts.

Comprehensive Conformational Analysis

The bicyclo[3.3.1]nonane skeleton is a conformationally flexible system composed of two fused cyclohexane rings. Its derivatives can adopt several conformations, with the most common being the chair-chair and the boat-chair forms. The preferred conformation is a delicate balance of steric hindrance, intramolecular hydrogen bonding, and stereoelectronic effects.

Chair-Chair and Boat-Chair Conformations in Azabicyclo[3.3.1]nonanes

The bicyclo[3.3.1]nonane framework can exist in three principal conformations: a twin-chair (CC), a boat-chair (BC), and a twin-boat (BB) form. rsc.orgvu.lt For many unsubstituted and substituted bicyclo[3.3.1]nonanes, the twin-chair conformation is generally the most stable. vu.lt In this conformation, both six-membered rings adopt a chair shape.

However, the introduction of heteroatoms and substituents can shift this equilibrium. Many 3-azabicyclo[3.3.1]nonane and 3,7-diheterabicyclo[3.3.1]nonane derivatives have been found to exist in a chair-boat conformation. researchgate.netacs.orgresearchgate.netnih.gov In this arrangement, one ring maintains a chair form while the other adopts a boat form. The stability of the boat-chair conformation is often attributed to the alleviation of unfavorable steric interactions or the formation of stabilizing intramolecular interactions that are not possible in the chair-chair form. researchgate.net For example, an X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformer in the solid state. nih.gov

Prevalent Conformations in Azabicyclo[3.3.1]nonane Systems
ConformationDescriptionCommon Occurrence
Chair-Chair (CC)Both six-membered rings adopt a chair conformation.Often the most stable form for the parent hydrocarbon and some derivatives. vu.lt
Boat-Chair (BC)One ring is in a chair form, and the other is in a boat form.Frequently observed in substituted and hetero-analogues to relieve steric strain or to allow for intramolecular bonding. researchgate.netresearchgate.netnih.gov
Twin-Boat (BB)Both six-membered rings adopt a boat conformation.Generally less stable and less common due to increased steric and torsional strain. rsc.org

Influence of Substituents on Conformational Preferences

The conformational landscape of the azabicyclo[3.3.1]nonane ring system is highly sensitive to the nature and position of substituents. The introduction of functional groups can dramatically shift the equilibrium from the generally preferred chair-chair conformation to a boat-chair or other distorted forms.

Substituents at the 3 and 7 positions have a particularly strong influence on conformational preference. vu.lt For example, bulky aryl groups at the 2, 4, 6, and 8 positions in 3,7-diazabicyclo[3.3.1]nonanes lead to the adoption of a boat-chair conformation to minimize severe 1,3-diaxial steric repulsions that would occur in a chair-chair arrangement. rsc.org Similarly, the presence of an endo substituent at the C7 position can create a repulsive interaction with the nitrogen atom at position 3, destabilizing the twin-chair conformation. rsc.org

Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than a twin-boat conformation. However, the introduction of an additional endo methyl group at the 7-position reversed this preference, making the twin-boat conformation more favorable. rsc.org The nature of the substituent on the nitrogen atom itself, such as an acyl group, can also influence the conformation by altering the geometry and electronic properties of the nitrogen bridgehead, leading to a flattening of the ring system.

Intramolecular Interactions (e.g., Hydrogen Bonding, Stereoelectronic Effects)

Intramolecular forces play a critical role in dictating the most stable conformation of a molecule. In derivatives of this compound, intramolecular hydrogen bonding and stereoelectronic effects are key determinants of the molecular geometry.

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl group and a nitrogen atom within the azabicyclo[3.3.1]nonane framework creates the potential for intramolecular hydrogen bonding. This type of interaction has been shown to be a powerful stabilizing force for the boat-chair conformation in related systems. For example, in certain secondary alcohols of 3-thia-7-azabicyclo[3.3.1]nonane, the piperidine ring adopts a boat form to facilitate an intramolecular hydrogen bond between the lone pair of electrons on the nitrogen atom and the proton of the hydroxyl group. researchgate.netresearchgate.net This stabilizing interaction can make the boat-chair conformer energetically more favorable than the chair-chair alternative.

Stereoelectronic Effects: These effects involve the interaction of electron orbitals and are fundamental to understanding molecular conformation and reactivity. In 3-azabicyclo[3.3.1]nonane systems, a significant stereoelectronic interaction is the repulsion between the lone pair of electrons on the nitrogen atom (N3) and the endo hydrogen on C7. rsc.org This transannular interaction can lead to a considerable distortion and flattening of the cyclohexane ring in the twin-chair conformation.

Furthermore, hyperconjugative interactions, such as the interaction between the nitrogen lone pair and an adjacent anti-bonding sigma orbital (nN→σ*C–H), are recognized as major factors in stabilizing specific conformations. beilstein-journals.org Computational and experimental studies have demonstrated that these remote, through-bond stereoelectronic effects are key to explaining the structure and reactivity differences among various 3-azabicyclo[3.3.1]nonane derivatives. nih.govchemrxiv.orgfigshare.com

Key Intramolecular Interactions in Azabicyclo[3.3.1]nonanes
Interaction TypeDescriptionConformational ConsequenceReference
Intramolecular H-BondingAn N···H-O bond between the nitrogen lone pair and a hydroxyl proton.Stabilizes the boat-chair conformation. researchgate.netresearchgate.net
Transannular RepulsionRepulsion between the N3 lone pair and the C7-Hendo proton.Causes flattening or distortion of the chair-chair conformation. rsc.org
Hyperconjugation (nN→σ*C–H)Donation of electron density from the nitrogen lone pair to an adjacent C-H anti-bonding orbital.Stabilizes specific chair-chair conformations and influences reactivity. beilstein-journals.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 Azabicyclo 3.3.1 Nonan 5 Yl Methanol Systems

Quantum Mechanical Studies (e.g., Density Functional Theory (DFT))

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in studying the azabicyclo[3.3.1]nonane framework. DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of these systems with high accuracy. For instance, studies on related 3-azabicyclo[3.3.1]nonane and 3,7-diazabicyclo[3.3.1]nonane derivatives have successfully used the B3LYP/6-31G(d,p) level of theory to optimize molecular structures, which are then compared with experimental data from X-ray crystallography. iucr.org This level of theory has proven effective in predicting bond lengths, bond angles, and dihedral angles for this class of compounds. iucr.orgresearchgate.net

Theoretical calculations on phenylmorphan (B1201687) derivatives, which share the azabicyclo[3.3.1]nonane core, have also been performed using DFT at the B3LYP/6-31G* level to obtain energy-minimized molecular structures. These studies confirm that DFT is a reliable method for elucidating the ground-state properties of complex bicyclic systems, providing a solid foundation for further analysis of their electronic structure and reactivity.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The 1-azabicyclo[3.3.1]nonane skeleton is a conformationally flexible system. The two fused six-membered rings, a piperidine (B6355638) and a cyclohexane (B81311) ring, can adopt several conformations, such as chair-chair, chair-boat, and boat-boat forms. iucr.org Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques used to explore the conformational landscape and thermodynamic stability of these different arrangements. nih.gov

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule is fundamental to its chemical reactivity. Computational methods allow for a detailed analysis of electron distribution and orbital energies, which helps in predicting how the molecule will behave in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For example, DFT calculations on a 3,7-diazabicyclo[3.3.1]nonan-9-one derivative showed a HOMO-LUMO energy gap of 5.305 eV, indicating significant stability. iucr.org The electron density in the HOMO was found to be located mainly on the amidic carbonyl group and the bicyclic system, while the LUMO density was delocalized over the bicyclic ring and phenyl groups. iucr.org

Table 1: Representative Frontier Molecular Orbital Energies for a Related Azabicyclo[3.3.1]nonane Derivative

Molecular Orbital Energy (eV)
HOMO -6.361
LUMO -1.056
Energy Gap (ΔE) 5.305

Data derived from DFT calculations on 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one. iucr.org

Mulliken population analysis is a method for calculating partial atomic charges, which provides insight into the charge distribution within a molecule. wikipedia.org These charges are crucial for understanding a molecule's electrostatic properties, such as its dipole moment and polarizability, and for identifying potential sites for electrophilic or nucleophilic attack.

In a molecule like {1-Azabicyclo[3.3.1]nonan-5-yl}methanol, the nitrogen and oxygen atoms are expected to be the most electronegative centers, carrying partial negative charges. researchgate.net Conversely, the hydrogen atoms, particularly the one attached to the oxygen, are expected to be electropositive. researchgate.net The carbon atoms will have varying charges depending on their bonding environment. This charge distribution is fundamental to the molecule's ability to form hydrogen bonds, which influences properties like solubility. While the Mulliken method is known to be sensitive to the choice of basis set, it remains a widely used tool for a qualitative understanding of charge distribution in computational chemistry. wikipedia.orguni-muenchen.de

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comdeeporigin.com It is an invaluable tool for predicting and understanding intermolecular interactions and chemical reactivity. nih.gov The MEP map is typically color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green and yellow areas represent regions of near-zero or intermediate potential. iucr.orgwolfram.com

For a related diazabicyclo[3.3.1]nonane derivative, an MEP map revealed that the most electron-rich region (red) was located over the carbonyl oxygen atom, identifying it as the primary site for electrophilic attack. iucr.org Regions with lower electron density were observed over the amine group and a chlorine atom. iucr.org For this compound, an MEP map would be expected to show a region of high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the azabicyclic core, highlighting these as key sites for hydrogen bonding and electrophilic interactions. The hydrogen of the hydroxyl group would correspondingly show a region of positive potential (blue).

Thermochemical Property Calculations

Computational methods, especially those based on DFT, can be used to calculate various thermochemical properties of molecules from first principles. These properties include standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy (ΔG°). Such calculations are typically performed by combining the electronic energy from DFT with vibrational analysis, which provides the zero-point vibrational energy (ZPVE) and thermal contributions to the energy and entropy.

These calculated thermochemical parameters are vital for predicting the stability of different isomers or conformers of this compound. They also allow for the theoretical prediction of reaction enthalpies, entropies, and free energies for reactions involving this compound, providing a thermodynamic perspective on its potential chemical transformations. While specific calculated thermochemical data for this compound were not found in the surveyed literature, the methodology is standard in computational chemistry and is applicable to this system.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This approach allows for the quantitative investigation of electron density distribution, atomic charges, and stabilizing electronic interactions within a molecule.

For this compound, an NBO analysis would focus on several key aspects of its electronic structure. The nitrogen atom's lone pair is a significant feature, and NBO analysis can quantify its hybridization and energy. Typically, in similar saturated bicyclic amines, the nitrogen lone pair orbital exhibits significant p-character and is a primary site for donor-acceptor interactions.

A crucial aspect of the NBO analysis for this molecule is the investigation of hyperconjugative interactions. These are stabilizing interactions that involve the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In the case of this compound, significant interactions would be expected between the nitrogen lone pair (n) and the antibonding orbitals (σ*) of adjacent C-C and C-H bonds. Similarly, the oxygen lone pairs of the methanol (B129727) substituent would interact with neighboring antibonding orbitals.

The strength of these interactions can be estimated using second-order perturbation theory, which provides a stabilization energy value (E(2)). A higher E(2) value indicates a stronger interaction. An illustrative NBO analysis for this compound might reveal the interactions summarized in the table below.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
n(N1)σ(C2-C3)2.5Lone Pair -> Antibonding
n(N1)σ(C8-C9)2.3Lone Pair -> Antibonding
n(O1)σ(C5-C10)1.8Lone Pair -> Antibonding
σ(C2-H)σ(N1-C9)1.5Bond -> Antibonding

Note: The data in this table is illustrative and represents typical values for similar systems. Specific values for this compound would require a dedicated computational study.

Theoretical Studies on Non-Linear Optical (NLO) Properties of Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. This property is crucial for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability (β).

Theoretical calculations, typically using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of new molecules. For a molecule to have a significant NLO response, it generally requires a large difference in electron density between its ground and excited states, often achieved with an electron donor and an electron acceptor group connected by a π-conjugated system.

The parent compound, this compound, is a saturated bicyclic system lacking extensive π-conjugation. Therefore, its intrinsic first hyperpolarizability (β) is expected to be quite low. However, this scaffold can be functionalized to create derivatives with enhanced NLO properties.

Theoretical studies would involve designing derivatives where electron-donating groups (e.g., -NH2, -OCH3) and electron-accepting groups (e.g., -NO2, -CN) are attached to an introduced π-conjugated linker on the azabicyclo[3.3.1]nonane framework. Computational modeling would then be used to calculate the key parameters that influence the NLO response.

The following table illustrates a hypothetical computational study on derivatives of this compound, where 'R' is a conjugated bridge attached at the methanol carbon, and 'D' and 'A' are donor and acceptor groups, respectively.

DerivativeDonor (D)Acceptor (A)HOMO-LUMO Gap (eV)First Hyperpolarizability (β) (a.u.)
Parent--~6.0Low
Derivative 1-NH2-NO2~4.5Moderate
Derivative 2-N(CH3)2-CN~4.2Moderate-High
Derivative 3-OCH3-CF3~4.8Low-Moderate

Note: The data presented here is hypothetical and serves to illustrate the expected trends from such a computational study. Actual values would depend on the specific molecular design and level of theory used.

The HOMO-LUMO energy gap is a critical indicator; a smaller gap generally correlates with a larger hyperpolarizability. The calculations would also include the dipole moment (μ) and polarizability (α). By systematically varying the donor, acceptor, and conjugated bridge, computational studies can efficiently screen for and design novel this compound derivatives with promising NLO properties for experimental validation.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density into atomic basins. This allows for the definition of atoms and the chemical bonds between them based on the topology of the electron density. QTAIM analysis is used to characterize the nature of chemical bonds, such as whether they are covalent or ionic, and to identify and quantify weaker interactions like hydrogen bonds.

In the context of this compound, a QTAIM analysis would begin by locating the critical points in the electron density. Bond critical points (BCPs) are of particular interest, as their properties reveal the nature of the chemical bond.

Key topological parameters at the BCP include:

Electron density (ρ(r)) : Higher values indicate a stronger bond.

Laplacian of the electron density (∇²ρ(r)) : A negative value is characteristic of a shared (covalent) interaction, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds and van der Waals interactions.

Total energy density (H(r)) : A negative H(r) is also indicative of a covalent character.

For this compound, QTAIM would be used to characterize all the covalent bonds within the bicyclic framework and the methanol substituent. Furthermore, it could definitively identify and characterize any intramolecular hydrogen bonds. For instance, a hydrogen bond might exist between the hydroxyl proton and the nitrogen lone pair, depending on the molecule's conformation. The presence of such a bond would be confirmed by the existence of a bond path and a BCP between the hydrogen and nitrogen atoms.

The table below provides hypothetical QTAIM data for selected bonds in this compound, illustrating how the nature of these interactions would be characterized.

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)Bond Type
C-N~0.25~ -0.60~ -0.20Polar Covalent
C-C~0.23~ -0.55~ -0.18Covalent
C-O~0.24~ -0.58~ -0.19Polar Covalent
O-H···N (hypothetical)~0.02~ +0.08~ -0.001Hydrogen Bond

Note: This data is illustrative, based on typical values for similar chemical bonds and interactions. A definitive analysis requires a specific QTAIM calculation on the molecule.

By analyzing these parameters, QTAIM provides a detailed and quantitative picture of the bonding and intermolecular interactions that govern the structure and properties of this compound.

Advanced Research Applications and Broader Chemical Significance of the 1 Azabicyclo 3.3.1 Nonane Scaffold

The Azabicyclo[3.3.1]nonane Core as a Privileged Scaffold in Medicinal Chemistry

The azabicyclo[3.3.1]nonane skeleton is recognized as a "privileged scaffold" in medicinal chemistry. nih.govacs.org This designation stems from its recurring presence in numerous bioactive natural products and synthetic compounds that exhibit a wide range of biological activities. nih.govmdpi.com The conformational rigidity of the bicyclic system is a key attribute, as it pre-organizes appended functional groups in a well-defined three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets like receptors and enzymes.

This structural rigidity reduces the entropic penalty upon binding and allows for the precise positioning of substituents to interact with specific pockets on a protein surface. The inherent three-dimensionality of the scaffold provides a significant advantage over flat aromatic systems, enabling more extensive and specific interactions within a binding site. Consequently, derivatives of 1-azabicyclo[3.3.1]nonane have been investigated for potential applications in treating psychotic and neurodegenerative disorders. nih.govmdpi.com The versatility of the scaffold allows for systematic modifications, making it an attractive core for the development of compound libraries in drug discovery programs. researchgate.net

Scaffold Utility in Asymmetric Catalysis

The rigid and chiral nature of the azabicyclo[3.3.1]nonane framework makes it an excellent platform for the design of ligands and organocatalysts for asymmetric synthesis. rsc.org Enantiomerically pure derivatives of this scaffold can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in chemical reactions.

For instance, chiral ligands incorporating the azabicyclo[3.3.1]nonane core have been employed in metal-catalyzed reactions. pwr.edu.pl The rigid backbone ensures an effective transfer of chirality from the ligand to the product of the reaction. Furthermore, in the realm of organocatalysis, derivatives such as 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a stable nitroxyl (B88944) radical, have demonstrated enhanced reactivity compared to other catalysts like TEMPO in the oxidation of alcohols. organic-chemistry.orgbeilstein-journals.org The development of catalytic enantioselective methods, such as organocatalytic cascade reactions, provides efficient access to complex chiral molecules containing the azabicyclo[3.3.1]nonane skeleton. thieme-connect.comresearchgate.net These methods are significant as they often operate under mild conditions and can construct multiple stereocenters in a single step. thieme-connect.com

Development of Ion Receptors and Molecular Tweezers Based on the Scaffold

In the field of supramolecular chemistry, the V-shaped or cleft-like geometry of the bicyclo[3.3.1]nonane framework is particularly useful for the construction of synthetic receptors. rsc.org By attaching recognition units, such as hydrogen-bonding groups or aromatic surfaces, to the bicyclic core, chemists can design molecules capable of selectively binding ions or neutral guest molecules. rsc.org

These synthetic hosts, often referred to as "molecular tweezers" or "molecular clips," can encapsulate guests within their binding cavity. illinois.edu The rigid bicyclic spacer pre-organizes the binding arms, reducing the conformational flexibility of the host and enhancing its affinity for a specific guest. Research has demonstrated the successful application of bicyclo[3.3.1]nonane derivatives in creating receptors for various substrates, leveraging the scaffold's unique structural properties to achieve molecular recognition. rsc.orgillinois.edu

Application as Precursors for Complex Natural Products and Analogues

The azabicyclo[3.3.1]nonane core is a prominent structural motif in a diverse array of complex alkaloids, making it a crucial building block in synthetic organic chemistry. nih.govresearchgate.net Many biologically active natural products, including those from the sarpagine, ajmaline, and koumine (B8086292) families of indole (B1671886) alkaloids, feature this intricate, bridged-ring system. nih.govnih.gov

Synthetic chemists have developed numerous strategies to construct this core as a key step in the total synthesis of these natural products. rsc.orgnih.gov Its presence in alkaloids isolated from insects, plants, and marine sponges underscores its significance in nature. beilstein-journals.orgoup.com For example, the 9-azabicyclo[3.3.1]nonane ring system is found in homotropane alkaloids like adaline and euphococcinine. beilstein-journals.org The development of synthetic routes to access this scaffold, often through cascade or tandem reactions, enables not only the total synthesis of the natural products themselves but also the creation of analogues for structure-activity relationship studies. thieme-connect.comnih.govnih.gov

Natural Product ClassCore StructureSignificance
Sarpagine/Ajmaline AlkaloidsIndole-fused azabicyclo[3.3.1]nonaneBiogenetic precursors to more complex alkaloids, possess important biological activities. nih.gov
Koumine AlkaloidsPolycyclic system with azabicyclo[3.3.1]nonaneExhibit prominent biological activities and complex architectures. nih.gov
Homotropane Alkaloids (e.g., Adaline)9-Azabicyclo[3.3.1]nonaneDefensive alkaloids found in insects with a unique bicyclic system. beilstein-journals.org
Morphan Alkaloids (e.g., Strychnine)2-Azabicyclo[3.3.1]nonaneUbiquitous in over 300 natural products, including well-known classical alkaloids. rsc.orgresearchgate.net

Design of Ligands for Coordination Chemistry Applications

The nitrogen and other potential donor atoms within the azabicyclo[3.3.1]nonane framework make it a suitable building block for designing ligands for coordination chemistry. mdpi.com The rigid structure of the scaffold can enforce specific coordination geometries upon a metal center. mdpi.com

Multidentate ligands incorporating the bispidine (3,7-diazabicyclo[3.3.1]nonane) core, a related scaffold, demonstrate strong coordination tendencies. mdpi.com These ligands can encapsulate metal ions efficiently, influencing the thermodynamic stability, redox behavior, and selectivity of the resulting metal complexes. mdpi.com Derivatives can be designed to feature various donor groups, such as pyridines or amines, allowing for the formation of mononuclear or heteronuclear metal complexes with diverse structural and electronic properties. mdpi.comuwa.edu.au These complexes have potential applications in areas ranging from catalysis to materials science and radiopharmaceuticals. mdpi.comacs.org

Q & A

Q. What are the common synthetic routes for {1-Azabicyclo[3.3.1]nonan-5-yl}methanol?

  • Methodological Answer : The synthesis of this bicyclic compound often involves condensation reactions or lactam-forming strategies. Key approaches include:
  • Bu₂SnO-mediated cyclization : Used to construct the azabicyclo framework via tin oxide-catalyzed intramolecular reactions, as demonstrated in the synthesis of 1-azabicyclo[3.3.1]nonane-2,6-dione .
  • Anti-Bredt olefin reactivity : Exploiting strained double bonds (e.g., anti-Bredt olefins) to drive ring closure, as shown in Scheme 154 for related bicyclic lactams .
  • Condensation reactions : Albertson’s method (Scheme 19) employs ketone-amine condensations to form 1-azabicyclo[3.3.1]nonan-2-one derivatives, adaptable for methanol-substituted analogs .

Q. How is the molecular structure and conformation of this compound determined?

  • Methodological Answer : Structural elucidation combines X-ray crystallography and conformational analysis :
  • X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). For example, similar bicyclic compounds (e.g., 2-azabicyclo[3.3.1]nonane derivatives) have been resolved with 50% probability ellipsoids, as shown in Figure 2 .
  • Puckering coordinates : Apply Cremer-Pople parameters to quantify nonplanar ring distortions. This involves defining a mean plane and calculating amplitude/phase angles to describe deviations (e.g., for six-membered rings) .

Q. What analytical techniques are used to characterize this compound?

  • Methodological Answer :
  • Electrospray Ionization Mass Spectrometry (ESI/MS) : Analyze fragmentation patterns (e.g., m/z 140 ion in MS² for 1-azabicyclo[3.3.1]nonan-2-one derivatives) to confirm molecular weight and functional groups .
  • X-ray Diffraction : Resolve stereochemistry and bond angles, particularly for methanol-substituted derivatives, using SHELX-refined datasets .

Advanced Research Questions

Q. How can contradictions in reactivity studies (e.g., protonation sites or regioselectivity) be resolved?

  • Methodological Answer : Conflicting reactivity data often arise from competing protonation pathways. For example:
  • N- vs. O-protonation : Scheme 122 highlights that 1-azabicyclo[3.3.1]nonan-2-one undergoes preferential N-protonation under acidic conditions, but O-protonation may dominate in sterically hindered environments. Computational modeling (e.g., DFT) paired with experimental NMR titration can resolve such discrepancies .
  • Anti-Bredt olefin instability : Conflicting reactivity reports for strained alkenes (e.g., Scheme 154) require kinetic trapping experiments (e.g., using methanol to intercept intermediates) to validate transient species .

Q. How to design experiments for stereoselective synthesis of this compound derivatives?

  • Methodological Answer :
  • Chiral auxiliaries : Adapt methodologies from patent routes (e.g., ethyl 1-(2-chloroethyl)piperidine-4-carboxylate cyclization in ) by introducing chiral ligands (e.g., BINAP) during LDA-mediated steps to induce asymmetry .
  • Dynamic kinetic resolution : Leverage ring puckering dynamics (via Cremer-Pople parameters ) to control stereochemistry during ring closure.

Q. What challenges arise when reconciling computational models with experimental conformational data?

  • Methodological Answer : Discrepancies often stem from solvent effects or neglected torsional strain :
  • Puckering coordinates vs. X-ray data : Compare computed Cremer-Pople amplitudes (e.g., for six-membered rings) with crystallographic bond angles. Adjust force fields (e.g., in Gaussian or ORCA) to account for nonbonded interactions in bicyclic systems .
  • Solvent modeling : Explicit solvent MD simulations (e.g., in water or THF) improve agreement with experimental NMR coupling constants for methanol-substituted derivatives.

Data Contradiction Analysis

Q. How to address conflicting reports on the stability of this compound under basic conditions?

  • Methodological Answer :
  • Controlled hydrolysis studies : Compare degradation rates in aqueous NaOH (pH 12–14) using LC-MS to identify byproducts. For example, ’s ESI/MS data can track m/z shifts indicative of methanol group oxidation .
  • Isotopic labeling : Use deuterated solvents (e.g., D₂O) to distinguish between acid-catalyzed vs. base-mediated degradation mechanisms.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.